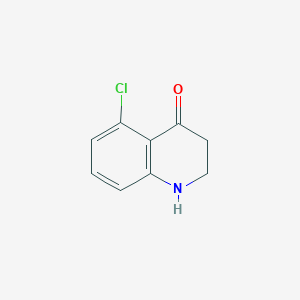

5-Chloro-2,3-dihydroquinolin-4(1H)-one

説明

Overview of Heterocyclic Compounds and Their Significance in Chemical Research

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. These heteroatoms, which commonly include nitrogen, oxygen, and sulfur, impart unique chemical and physical properties to the molecules. rsc.orgbldpharm.com This structural diversity makes heterocyclic compounds fundamental building blocks in numerous natural products, including alkaloids, vitamins, and hormones. bldpharm.com

In the realm of synthetic chemistry, heterocycles are integral to the development of a wide array of functional materials and, most notably, pharmaceuticals. rsc.org A significant percentage of drugs approved for clinical use feature a heterocyclic core, highlighting their importance in medicinal chemistry. The ability of chemists to modify these structures allows for the fine-tuning of their biological activity and physical properties, making them a central focus of drug discovery and development programs. bldpharm.com

Importance of the Dihydroquinolin-4(1H)-one Scaffold as a Privileged Structure

The quinoline (B57606) framework, a fused bicyclic heterocycle, and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This designation refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity. Dihydroquinolin-4(1H)-ones, as partially saturated derivatives of quinolones, retain this privileged nature while offering greater three-dimensional complexity.

The dihydroquinolin-4(1H)-one nucleus is a key structural component in a range of compounds being investigated for various therapeutic applications. biozol.de Its presence in molecules under investigation for conditions such as hypertension, pain, and Alzheimer's disease underscores its versatility and importance in the design of new therapeutic agents. The synthesis of substituted dihydroquinolin-4(1H)-one derivatives has attracted considerable attention, with numerous methods being developed to access these valuable structures. biozol.denih.govorganic-chemistry.org

Specific Focus on Halogen-Substituted Dihydroquinolin-4(1H)-ones

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of the dihydroquinolin-4(1H)-one scaffold, halogen substitution can significantly impact the molecule's conformational properties and crystal packing. rsc.org

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGWKHAWNXWEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505542 | |

| Record name | 5-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-16-3 | |

| Record name | 5-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Established Synthetic Routes to 2,3-Dihydroquinolin-4(1H)-ones

The condensation of anilines with β-ketoesters, known as the Conrad-Limpach-Knorr synthesis, is a foundational method for producing quinoline (B57606) structures. wikipedia.orgquimicaorganica.org This reaction typically yields 4-hydroxyquinolines through the formation of a Schiff base intermediate followed by thermal cyclization. wikipedia.orgscribd.com The regioselectivity of the reaction is highly dependent on temperature. At lower temperatures, the reaction proceeds under kinetic control, favoring the attack of the aniline (B41778) at the more reactive ketone carbonyl, which leads to the formation of a 4-quinolone, the keto tautomer of 4-hydroxyquinoline. quimicaorganica.orgyoutube.com Conversely, higher temperatures promote a thermodynamically controlled reaction where the aniline attacks the less reactive ester group, ultimately forming a 2-quinolone. wikipedia.orgyoutube.com

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org Subsequent dehydration forms a Schiff base, which then undergoes an electrocyclic ring closure at elevated temperatures (around 250 °C) to form the quinoline ring. wikipedia.org The use of an inert solvent like mineral oil has been shown to significantly improve yields compared to solvent-free conditions. wikipedia.org While this method traditionally leads to aromatic quinolones, modifications and careful control of reaction conditions are essential to isolate the dihydroquinolinone scaffold.

Table 1: Conrad-Limpach-Knorr Synthesis Conditions This table is a generalized representation of the Conrad-Limpach-Knorr synthesis and its temperature-dependent outcomes.

| Condition | Reactants | Intermediate | Primary Product | Reference |

|---|---|---|---|---|

| Low Temperature (e.g., Room Temp) | Aniline + β-Ketoester | β-Arylaminoacrylate | 4-Quinolone (Kinetic Product) | quimicaorganica.orgyoutube.com |

| High Temperature (e.g., 140-250°C) | Aniline + β-Ketoester | β-Ketoanilide | 2-Quinolone (Thermodynamic Product) | wikipedia.orgyoutube.com |

The reduction of quinoline and its derivatives is a direct approach to obtaining saturated or partially saturated heterocyclic systems. The catalytic hydrogenation of quinolines typically yields 1,2,3,4-tetrahydroquinolines. acs.orgrsc.org Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. For instance, supported gold nanoparticles (Au/TiO2) can catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net Similarly, palladium nanoparticles supported on nitrogen-doped carbon have demonstrated high activity for the same conversion under mild conditions (50 °C, 20 bar H2). rsc.org

Selective partial hydrogenation to afford 2,3-dihydroquinolin-4(1H)-ones is more challenging. However, these compounds are presumed intermediates in the full reduction to tetrahydroquinolines. nih.gov A cobalt-amido cooperative catalytic system has been shown to mediate the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the hydrogen source. nih.gov Furthermore, the kinetic resolution of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved through rhodium-catalyzed asymmetric transfer hydrogenation, which involves the selective reduction of one enantiomer to the corresponding 2-aryl-tetrahydro-4-quinolol, leaving the other enantiomer of the dihydroquinolinone enriched. rsc.org This demonstrates that the carbonyl group of the dihydroquinolinone scaffold is susceptible to reduction.

Table 2: Catalytic Systems for Quinoline Reduction

| Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Au/TiO2, PhMe2SiH, EtOH | Quinolines | 1,2,3,4-Tetrahydroquinolines | Solvent-free, moderate to excellent yields. | researchgate.net |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | High yields (86.6–97.8%) at 50°C and 20 bar H2. | rsc.org |

| Cobalt-amido complex, H3N∙BH3 | Quinolines | 1,2-Dihydroquinolines | Controlled partial transfer hydrogenation. | nih.gov |

| Chiral Cationic Ru(II) complexes | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | High enantioselectivity (>99% ee). | acs.org |

A highly effective and atom-economical route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the one-pot condensation of o-aminoacetophenones with various aromatic aldehydes. organic-chemistry.org This reaction typically proceeds via an initial intermolecular aldol (B89426) condensation to form a chalcone-like intermediate, which then undergoes an intramolecular aza-Michael addition to furnish the final cyclized product. researchgate.net A variety of catalysts have been employed to facilitate this transformation, offering advantages in terms of efficiency, mild reaction conditions, and yield.

Silver(I) triflate (AgOTf) has been reported as an efficient catalyst for this one-pot procedure, tolerating a wide range of functional groups on the aromatic aldehyde. organic-chemistry.org Other catalytic systems include p-toluenesulfonic acid (p-TSA), L-proline, and per-6-amino-β-cyclodextrin, which can also promote the reaction with good yields. researchgate.netnih.gov These methods benefit from readily available starting materials and straightforward operational procedures. organic-chemistry.org

Table 3: Catalysts for One-Pot Synthesis from o-Aminoacetophenones and Aldehydes

| Catalyst | Solvent/Conditions | Yield Range | Reference |

|---|---|---|---|

| Silver(I) triflate (AgOTf) | Not specified | Good | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TSA) | Not specified | Good | researchgate.net |

| L-Proline | Not specified | Good | nih.gov |

| Per-6-amino-β-cyclodextrin | Water | 18-99% | nih.gov |

| Diethyl phosphate (B84403) (DEP) | DMF | 48-84% | researchgate.net |

The intramolecular cyclization of pre-formed o-aminochalcones (or 1-(2-aminophenyl)-3-arylprop-2-en-1-ones) is a common and direct method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This transformation is typically catalyzed by Lewis acids, which activate the enone system towards nucleophilic attack by the aniline nitrogen. organic-chemistry.orgnih.gov

A variety of Lewis acids have been shown to be effective. For example, zirconyl nitrate (B79036) (ZrO(NO3)2·2H2O) serves as a water-tolerant Lewis acid catalyst, enabling a simple and green synthesis under mild conditions with improved yields. organic-chemistry.org In other work, indium(III) chloride (InCl3·4H2O) and zinc chloride (ZnCl2) have been used to promote the intramolecular cyclization of ortho-prenylated chalcones, yielding highly functionalized dihydroquinolinone cores with excellent diastereoselectivity. nih.govrsc.orgresearchgate.net The choice of Lewis acid can be crucial for optimizing yield and minimizing side reactions. nih.gov

Table 4: Lewis Acid Catalysts for Intramolecular Cyclization of o-Aminochalcones

| Lewis Acid Catalyst | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|

| Zirconyl nitrate (ZrO(NO3)2·2H2O) | Mild conditions | Water-tolerant, green, improved yields. | organic-chemistry.org |

| Indium(III) chloride (InCl3·4H2O) | DCM, 0°C to rt | High yields (up to 93%), excellent diastereoselectivity. | nih.gov |

| Zinc chloride (ZnCl2) | DCM/H2O | Cheaper alternative to InCl3, good yields. | rsc.orgresearchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. rasayanjournal.co.in The cyclization of 2-aminochalcones to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be significantly enhanced using this technology. organic-chemistry.org A convenient and environmentally friendly method involves the cyclization of 2-aminochalcones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org This approach combines the benefits of a solid-supported catalyst with the efficiency of microwave heating, leading to shorter reaction times and cleaner product formation compared to conventional heating methods. organic-chemistry.orgrasayanjournal.co.in The use of microwave irradiation can reduce reaction times from hours to just a few minutes. nih.gov

Table 5: Microwave-Assisted Cyclization of 2-Aminochalcones

| Catalyst/Support | Conditions | Advantages | Reference |

|---|---|---|---|

| Indium(III) chloride on Silica Gel | Microwave, solvent-free | Environmentally friendly, rapid, convenient. | organic-chemistry.org |

| Anhydrous K2CO3 | Microwave, solvent-free | Eco-friendly, economic, easy work-up, 3-5 min reaction time. | rasayanjournal.co.in |

An efficient, reagent-free method has been developed for the synthesis of polysubstituted 4-quinolones starting from 2-substituted alkynoyl aryl-sulfonamides. organic-chemistry.org This methodology is notable for its tolerance of various functional groups. Importantly, the strategy has been successfully extended to the synthesis of dihydro-4-quinolones, which are prepared from the corresponding 2-alkenoyl aryl-sulfonamide derivatives. organic-chemistry.org This approach represents a modern and efficient pathway to the dihydroquinolinone scaffold, avoiding the need for external reagents and often simplifying purification procedures.

Michael Addition and Cyclodehydration Approaches

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core often employs a sequence involving a Michael addition followed by an intramolecular cyclization, such as cyclodehydration. researchgate.netnih.gov This strategy typically begins with the conjugate addition of an aniline derivative to an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an acid-catalyzed intramolecular reaction to form the heterocyclic ring system.

One common pathway is the reaction between a 2'-aminoacetophenone (B46740) and an aldehyde to form a 2-aminochalcone intermediate. researchgate.netnih.gov This chalcone (B49325) can then isomerize and cyclize, often with the aid of a catalyst, to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one. nih.govorganic-chemistry.org For instance, silica gel supported InCl₃ has been used as a solid-support catalyst under solvent-free microwave irradiation for the efficient isomerization of 2-aminochalcones into the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones. nih.gov

Another variation involves the tandem reduction of a 2'-nitrochalcone. The nitro group is first reduced to an amine, which then spontaneously performs an intramolecular Michael addition to the α,β-unsaturated ketone system to close the ring. researchgate.netnih.gov This has been achieved using reducing agents like iron powder in strong acid. nih.gov

An alternative approach involves the initial Michael addition of an aniline to an acrylic acid derivative. For example, anilines can react with tert-butyl acrylate (B77674) to form N-aryl-β-alanine esters. mdpi.com These intermediates can then be cyclized through intramolecular Friedel-Crafts acylation or alkylation under strong acid conditions to yield the dihydroquinolinone ring.

Synthesis of Halogen-Substituted Dihydroquinolin-4(1H)-ones

The placement of a halogen, such as chlorine, on the benzene (B151609) ring of the dihydroquinolinone scaffold is typically achieved by selecting the appropriately substituted aniline as the starting material.

Specific Methods for 5-Chloro-2,3-dihydroquinolin-4(1H)-one Synthesis

The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts reaction. A plausible route starts with 3-chloroaniline (B41212). This starting material can undergo N-acylation with 3-chloropropionyl chloride to form N-(3-chlorophenyl)-3-chloropropionamide. This intermediate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is expected to cyclize. The electrophilic cyclization occurs preferentially at the position para to the activating amino group, leading to the formation of the this compound product. This method is analogous to the synthesis of other substituted dihydroquinolinones, such as the preparation of 6-hydroxy-3,4-dihydroquinolinone. google.com

| Reaction | Starting Materials | Reagents/Catalyst | Product |

| Friedel-Crafts Cyclization | N-(3-chlorophenyl)-3-chloropropionamide | Aluminum Chloride (AlCl₃) | This compound |

Preparation of 6-Chloro-2,3-dihydroquinolin-4(1H)-one

The synthesis of the 6-chloro isomer is well-documented and can be accomplished through several effective routes.

One primary method is the intramolecular Friedel-Crafts alkylation of N-(4-chlorophenyl)-3-chloropropionamide. google.com This reaction is typically promoted by a Lewis acid like AlCl₃ at elevated temperatures. The starting N-(4-chlorophenyl)-3-chloropropionamide can be prepared by reacting 4-chloroaniline (B138754) with 3-chloropropionyl chloride. google.com

Another established route provides 2-aryl substituted derivatives. For example, the synthesis of 6-chloro-2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has been reported. researchgate.net This type of synthesis generally involves the condensation of a 2'-amino-5'-chloroacetophenone with a substituted benzaldehyde (B42025) to form a chalcone intermediate, which subsequently cyclizes to the final product.

| Reaction | Starting Materials | Reagents/Catalyst | Product |

| Friedel-Crafts Cyclization | N-(4-chlorophenyl)-3-chloropropionamide | Aluminum Chloride (AlCl₃) | 6-Chloro-2,3-dihydroquinolin-4(1H)-one |

| Chalcone Cyclization | 2'-Amino-5'-chloroacetophenone, 3,5-Dimethoxybenzaldehyde | Base (e.g., NaOH, KOH) | 6-Chloro-2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one researchgate.net |

Synthesis of 7-Chloro-2,3-dihydroquinolin-4(1H)-one

The synthesis of the 7-chloro isomer typically starts with 3-chloroaniline. A common strategy is the Conrad-Limpach or a related reaction, which involves two main steps: a Michael-type addition followed by thermal or acid-catalyzed cyclization.

In this approach, 3-chloroaniline is first reacted with an acrylic acid ester, such as ethyl acrylate, to form an N-(3-chlorophenyl)-β-alanine ester intermediate. The subsequent intramolecular Friedel-Crafts cyclization of this intermediate is a key step. This ring-closing reaction is generally promoted by strong acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at high temperatures, which facilitates the electrophilic attack on the aromatic ring to yield 7-Chloro-2,3-dihydroquinolin-4(1H)-one.

| Reaction | Starting Materials | Reagents/Catalyst | Product |

| Michael Addition / Friedel-Crafts Cyclization | 3-Chloroaniline, Ethyl acrylate | 1. Heat (for Michael addition) 2. Polyphosphoric Acid (PPA) or Eaton's Reagent (for cyclization) | 7-Chloro-2,3-dihydroquinolin-4(1H)-one |

Derivatization Strategies of the this compound Scaffold

Nucleophilic Substitution Reactions on the Chlorine Atom

The derivatization of the this compound scaffold via nucleophilic substitution of the chlorine atom presents a significant chemical challenge. The chlorine atom is attached to the benzene portion of the bicyclic system, making it an aryl chloride. Such substitutions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netyoutube.com

The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (the chlorine atom). youtube.comnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net

In the case of this compound, the chlorine atom is meta to the electron-withdrawing carbonyl group and ortho to the electron-donating amino group (-NH-). The electron-donating nature of the amino group deactivates the ring towards nucleophilic attack. While the carbonyl group is activating, its influence from the meta position is significantly weaker than if it were in an ortho or para position. Consequently, the chlorine at the C-5 position is not sufficiently activated for a standard SNAr reaction with common nucleophiles under mild conditions. This is in stark contrast to chloroquinolines where the chlorine is at the C-2 or C-4 position of the pyridine (B92270) ring, which is highly activated and readily undergoes nucleophilic substitution. researchgate.netmdpi.com

Therefore, displacing the chlorine atom on this compound would likely require forcing conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH₂, alkoxides). youtube.com Alternatively, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or similar palladium- or copper-catalyzed reactions (for C-O, C-S, or C-C bond formation), would be the more viable and strategic approach to achieve this transformation under more controlled conditions.

Condensation Reactions Involving the Carbonyl Group

The carbonyl group at the C4 position of the this compound ring is a key functional handle for a variety of condensation reactions. These reactions typically involve the nucleophilic attack on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, leading to the formation of a new C=C or C=N double bond.

A common example is the aldol condensation, where the enolate of the dihydroquinolinone or another carbonyl compound acts as a nucleophile. youtube.com The initial reaction forms a β-hydroxy carbonyl compound, which can then undergo dehydration, often under basic conditions, to yield an α,β-unsaturated carbonyl product. youtube.com This dehydration step is driven by the formation of a stable, conjugated system. youtube.com

Furthermore, condensation reactions with various activated methylene (B1212753) compounds can be employed. For instance, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable base can yield Knoevenagel condensation products. These reactions expand the molecular complexity and introduce new functional groups to the quinolinone core. The reactivity of the carbonyl group is fundamental to these transformations, allowing for the construction of diverse molecular architectures. researchgate.net

Cyclization Reactions to Form Complex Heterocycles

The this compound framework serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. Through strategic cyclization reactions, new rings can be annulated onto the quinolinone core, leading to polycyclic structures of significant chemical interest.

One such pathway involves the reaction with hydrazines or their derivatives. For example, condensation of the carbonyl group with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazolo-fused quinoline. Further reactions can yield triazino[6,5-b]quinolines. researchgate.net Specifically, 2-phenyl-4-(2-acetylaminobenzylidene)-4,5-dihydrooxazol-5-one can be converted to a hydrazide derivative, which upon cyclization and subsequent hydrolysis and cyclocondensation, forms 3-phenyl-1,5-dihydro- rsc.orgnih.govresearchgate.nettriazino[6,5-b]quinoline. researchgate.net Similarly, coupling diazonium salts with ethyl N-(4-oxo-1,4-dihydroquinolin-2-yl)carbamate can lead to 3-arylazo compounds, which are precursors for rsc.orgnih.govresearchgate.nettriazino[5,6-b]quinoline derivatives. researchgate.net

Domino reactions, also known as tandem or cascade reactions, provide an efficient strategy for synthesizing complex quinolinone derivatives from simple starting materials. nih.gov These processes can involve reduction-cyclization sequences, where the reduction of a nitro group in a precursor molecule is followed by an intramolecular cyclization to form the dihydroquinolinone ring. nih.gov Intramolecular cyclizations of substituted furans have also been studied, demonstrating the versatility of cyclization strategies in building complex molecular frameworks. nih.gov

| Reaction Type | Reactants | Product | Significance |

| Cyclocondensation | 2-Phenyl-4-(2-acetylaminobenzylidene)-4,5-dihydrooxazol-5-one derivatives | 3-Phenyl-1,5-dihydro- rsc.orgnih.govresearchgate.nettriazino[6,5-b]quinoline | Forms fused triazino-quinoline systems. researchgate.net |

| Azo Coupling/Cyclization | Ethyl N-(4-oxo-1,4-dihydroquinolin-2-yl)carbamate, Diazonium salts | rsc.orgnih.govresearchgate.netTriazino[5,6-b]quinoline derivatives | Access to isomeric triazino-quinoline scaffolds. researchgate.net |

| Domino Reaction | o-Nitro-substituted chalcones | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | Efficient one-pot synthesis via reduction-cyclization. nih.gov |

Acylation at the Nitrogen Atom (N-acylation)

N-acylation is a fundamental transformation for modifying the properties of the this compound scaffold. This reaction involves the introduction of an acyl group onto the nitrogen atom of the dihydroquinoline ring, forming an amide linkage. This modification can significantly impact the molecule's electronic properties, solubility, and biological activity.

A widely used method for N-acylation involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net In this procedure, the carboxylic acid is activated by DCC to form a reactive O-acylisourea intermediate, which is then attacked by the nitrogen atom of the dihydroquinolinone. This method is effective for a range of carboxylic acids, although its success can be influenced by the electronic nature of substituents on the indole (B1671886) or quinolinone ring. researchgate.net

Other activating agents, such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), are often used in conjunction with carbodiimides to improve reaction efficiency and minimize side reactions like racemization in peptide synthesis. researchgate.net The reaction can also be carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. nih.gov

Alkylation and Arylation Strategies

Introducing alkyl or aryl substituents onto the dihydroquinolinone core can be achieved through various synthetic strategies. These modifications are crucial for exploring the structure-activity relationships of derived compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For instance, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination. Electrophilic sulfenylation followed by cyclization of N-arylcinnamamides, promoted by a Lewis acid like BF₃·OEt₂, can produce cis-4-aryl-3-arylthio-substituted dihydroquinolin-2(1H)-ones. mdpi.com This demonstrates a method to introduce an aryl group at the C4 position.

Furthermore, domino reactions catalyzed by transition metals such as Rhodium(I) have been developed for the synthesis of various N-heterocycles. These reactions can involve a conjugate addition of an organoboron reagent (like an arylboroxine) followed by an intramolecular cyclization, effectively installing an aryl group during the ring-forming process. researchgate.net

Formation of Oxime Derivatives

The carbonyl group of this compound can be readily converted into an oxime functional group. Oximes are compounds containing the RR'C=N-OH moiety and are formed by the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH) or its salts. wikipedia.orgbyjus.com

The reaction is typically carried out in a weakly acidic medium, which catalyzes the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. byjus.comnih.gov This is followed by dehydration to yield the corresponding ketoxime. The formation of an oxime from this compound introduces a new site for potential functionalization at the oxime's hydroxyl group and alters the electronic and steric properties of the C4 position. Oxime derivatives of complex molecules have been synthesized for various applications, such as the development of anti-HBV agents from dehydrocholic acid. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oximation wikipedia.orgbyjus.com |

| Ketone/Aldehyde | Hydroxylamine | Ketoxime/Aldoxime | Condensation nih.gov |

Click Chemistry Approaches for Hybrid Structures

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring linking two different molecular fragments. organic-chemistry.orgnih.gov

This methodology can be applied to create novel hybrid structures based on the this compound scaffold. To utilize this reaction, the dihydroquinolinone core must first be functionalized with either a terminal alkyne or an azide (B81097) group. This can be achieved through N-alkylation or by modifying other positions on the ring system. The resulting functionalized dihydroquinolinone can then be "clicked" with a complementary molecule (bearing an azide or alkyne, respectively). This powerful strategy allows for the modular synthesis of complex bioconjugates and hybrid molecules, for example, linking the quinolinone scaffold to steroids, bile acids, or nucleic acids. nih.govatdbio.com The CuAAC reaction is known for its efficiency and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Dihydroquinolinone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of dihydroquinolinone derivatives to create more sustainable and environmentally friendly methods.

Key green chemistry strategies include the use of alternative energy sources, such as ultrasound irradiation and electrochemistry, to drive reactions. Ultrasound has been shown to significantly reduce reaction times (from hours to minutes) and increase yields (from 78-84% to 90-95%) in the synthesis of tetrahydroquinolin-5(1H)-ones. nih.gov Electrochemical methods offer a way to conduct reactions under mild, room-temperature conditions, as demonstrated in the synthesis of tetrahydroquinoline derivatives using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org

The use of greener solvents, such as water or ethanol, and recyclable catalysts are also central to this approach. rsc.org For example, chitosan-decorated copper nanoparticles have been used as an efficient and reusable catalyst for quinolinone synthesis. nih.gov Developing domino reactions is another green strategy, as it reduces the number of separate reaction steps, minimizes waste from intermediate purification, and improves atom economy. nih.gov These approaches not only make the synthesis of dihydroquinolinone derivatives more efficient but also align with the broader goals of environmental sustainability in chemical manufacturing. nih.gov

| Green Method | Key Features | Example Application | Reference |

| Ultrasound Irradiation | Reduced reaction times, increased yields. | Synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones. | nih.gov |

| Electrochemical Synthesis | Mild conditions, use of acetonitrile as a green reagent. | Synthesis of tetrahydroquinoline derivatives. | rsc.org |

| Nanocatalysis | Use of recyclable catalysts like chitosan-decorated copper nanoparticles. | Green synthesis of quinolinone derivatives. | nih.gov |

| Domino Reactions | High atom economy, reduced waste, fewer steps. | Synthesis of 1,2,3,4-tetrahydroquinolines and 2,3-dihydro-4(1H)-quinolinones. | nih.gov |

Advanced Spectroscopic and Computational Analysis of 5 Chloro 2,3 Dihydroquinolin 4 1h One

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in determining the molecular structure of 5-Chloro-2,3-dihydroquinolin-4(1H)-one by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific, peer-reviewed spectral data for this compound is not widely published in scientific literature, the expected spectral features can be reliably predicted based on the known structure and general principles of NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons, the aromatic protons, and the amine proton. The methylene (B1212753) protons at the C2 and C3 positions, adjacent to the nitrogen and the carbonyl group respectively, would appear as two triplets. The aromatic region would display a complex pattern corresponding to the three adjacent protons on the chlorinated benzene (B151609) ring. The N-H proton typically appears as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2 | ~3.5 | Triplet (t) | 2H |

| H3 | ~2.7 | Triplet (t) | 2H |

| H6 | ~7.0 | Doublet (d) | 1H |

| H7 | ~7.4 | Triplet (t) | 1H |

| H8 | ~7.8 | Doublet (d) | 1H |

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit nine unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C4) is expected to have the largest chemical shift. The signals for the aromatic carbons are influenced by the electron-withdrawing chlorine atom, and the two aliphatic carbons (C2 and C3) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~40 |

| C3 | ~45 |

| C4 | ~195 |

| C4a | ~120 |

| C5 | ~145 |

| C6 | ~123 |

| C7 | ~135 |

| C8 | ~120 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone carbonyl group, the secondary amine N-H bond, and vibrations associated with the aromatic ring and the carbon-chlorine bond. The analysis of related quinolinone derivatives shows that C=O stretching vibrations are typically strong and clearly identifiable. mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molecular formula C₉H₈ClNO), the high-resolution mass spectrum would confirm its exact mass. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio.

Expected Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z Value |

|---|---|---|

| Molecular Ion [M]⁺ | Corresponding to C₉H₈³⁵ClNO | 181 |

| Isotope Peak [M+2]⁺ | Corresponding to C₉H₈³⁷ClNO | 183 |

| Fragmentation | Loss of CO | 153/155 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore of this compound comprises an aromatic system conjugated with a carbonyl group. This is expected to give rise to characteristic π→π* and n→π* transitions. Studies on various 4-dihydroquinolinone derivatives have shown that the introduction of halogen atoms such as chlorine can lead to a blueshift (shift to a shorter wavelength) of the main absorption and emission spectra due to intramolecular charge transfer effects. jocpr.com

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous, three-dimensional structural information, including precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. mkuniversity.ac.in

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular systems. For this compound, these methods provide a detailed picture of its electronic and structural characteristics.

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular geometry and electronic properties of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set like 6-311++G(d,p), is frequently employed for such calculations, offering a balance between accuracy and computational cost. rsc.org

The following table presents theoretical values for key geometric parameters of a dihydroquinolinone system, calculated using the DFT/B3LYP method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.38 Å | |

| C-Cl | ~1.75 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| Bond Angle | C-C-C (alicyclic) | ~110-112° |

| O=C-C | ~121° | |

| C-N-C | ~120° |

Note: These values are representative for a dihydroquinolinone core and can be precisely determined for the title compound through specific DFT calculations.

Tautomeric Equilibrium Studies (Keto-Enol Tautomerism)

Keto-enol tautomerism is a crucial equilibrium for carbonyl compounds that possess an α-hydrogen. libretexts.org In this compound, the "keto" form (the quinolinone) is in a potential equilibrium with its "enol" form (a quinolinol). This equilibrium involves the migration of a proton from the α-carbon (C3) to the carbonyl oxygen, resulting in a hydroxyl group and a C=C double bond within the heterocyclic ring. masterorganicchemistry.com

Computational studies can predict the relative stability of these two tautomers. By calculating the total energies of both the keto and enol forms, the equilibrium constant can be estimated. Generally, for simple ketones, the keto form is significantly more stable. masterorganicchemistry.com However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can shift the equilibrium toward the enol form. libretexts.orgyoutube.com In the case of this compound, the enol form would introduce a double bond that is conjugated with the benzene ring. Solvent effects are also critical, with non-polar solvents often favoring the enol form, especially if intramolecular hydrogen bonding is possible. nih.gov DFT calculations can model these effects to determine the predominant tautomer under various conditions.

Conformational Analysis

The non-aromatic, saturated part of the this compound ring allows for conformational flexibility. The six-membered dihydropyridinone ring can adopt different conformations, such as twisted-boat or sofa forms. A conformational analysis, typically performed using ab initio or DFT methods, can identify the stable conformers and the energy barriers between them. nih.gov

For the related molecule 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov A similar analysis for this compound would involve systematically rotating the flexible bonds and calculating the potential energy at each step. This process maps out the potential energy surface, revealing the lowest energy (most stable) conformers. The results of such an analysis are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While often used for large biomolecular systems, MD simulations can also be applied to smaller molecules like this compound to study its behavior in a solvent environment.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the system's evolution is simulated by solving Newton's equations of motion for every atom. This can reveal information about the stability of different conformers in solution, the dynamics of solvent interactions, and the time-averaged structural properties. For quinoline (B57606) derivatives, MD simulations have been used to investigate their stability and interactions with other molecules, providing a dynamic complement to the static picture from quantum chemical calculations. researchgate.net An MD simulation of this compound could assess the stability of its hydrogen bonding network with water and the flexibility of the dihydroquinolinone ring in a condensed phase.

Prediction of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. Time-dependent DFT (TD-DFT) is a common method for predicting electronic (UV-Vis) spectra, while standard DFT calculations can predict vibrational (IR and Raman) and NMR spectra. bhu.ac.innih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgnanobioletters.com These theoretical values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy : DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR and Raman spectra often show good agreement with experimental data after applying a scaling factor to account for systematic errors in the calculations. scielo.br This allows for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions.

UV-Vis Spectroscopy : TD-DFT calculations can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. bhu.ac.in This analysis provides information on the excitation energies and the nature of the orbitals involved in the electronic transitions.

| Spectrum | Computational Method | Predicted Parameters |

| NMR | DFT/GIAO | Chemical Shifts (δ) |

| IR/Raman | DFT | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | TD-DFT | Excitation Energies (eV), Wavelength (nm) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy, shape, and distribution of these orbitals are crucial for predicting how a molecule will react.

For quinoline derivatives, FMO analysis has shown that the distribution of HOMO and LUMO provides significant insight into reactive properties. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. bhu.ac.innumberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these energies, allowing for the assessment of the molecule's reactivity profile.

| Orbital | Role in Reactions | Likely Location in this compound |

| HOMO | Electron Donor (Nucleophile) | Aromatic Ring, Nitrogen Atom |

| LUMO | Electron Acceptor (Electrophile) | Carbonyl Group, Aromatic Ring |

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks, as well as understanding hydrogen bonding interactions. nih.govmdpi.com The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, with different colors representing varying potential values. Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. nih.govmdpi.com

For this compound, a theoretical MEP analysis would reveal key features of its reactivity. The electrostatic potential is expected to be most negative around the oxygen atom of the carbonyl group (C=O) due to the presence of lone pairs of electrons and its high electronegativity. This region, therefore, represents the primary site for electrophilic attack. Another area of negative potential, although likely less intense, would be associated with the chlorine atom, also due to its electronegativity.

Conversely, the most positive electrostatic potential is anticipated to be located around the hydrogen atom attached to the nitrogen (N-H) of the dihydroquinoline ring. This positive region indicates a propensity for nucleophilic attack and highlights the hydrogen-bond donor capability of this group. The hydrogen atoms on the aromatic ring will also exhibit positive potential, though to a lesser extent.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptor |

| Nitrogen-bound Hydrogen (N-H) | Strongly Positive (Blue) | Site for nucleophilic attack and primary hydrogen bond donor |

| Chlorine Atom (Cl) | Moderately Negative (Yellow/Orange) | Secondary site for electrophilic attack |

| Aromatic Hydrogens | Moderately Positive (Green/Cyan) | Potential sites for weak nucleophilic interactions |

| Molecular Backbone | Near-Neutral (Green) | Low reactivity |

Note: The data in this table is predictive and based on the analysis of structurally similar molecules. The color coding (e.g., Red, Blue) is standard for MEP maps, where red indicates the most negative potential and blue indicates the most positive.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystal lattice. nih.govCurrent time information in London, GB. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal (the crystal as a whole), it provides a visual and quantitative summary of all close intermolecular contacts.

The Hirshfeld surface is typically mapped with functions such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. On a dnorm map, red spots indicate close contacts, white regions represent contacts around the van der Waals separation, and blue areas show regions without significant contact. nih.gov This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each type of interaction.

Although a specific Hirshfeld surface analysis for this compound is not available in the provided search results, studies on analogous compounds like 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one and other quinoline derivatives offer significant insights into the expected interactions. nih.govresearchgate.net For this compound, the key intermolecular interactions governing its crystal packing are predicted to be:

H···H Contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface. In similar structures, these contacts can comprise over 50% of the total Hirshfeld surface area. nih.gov

O···H/H···O Contacts: Strong N-H···O hydrogen bonds are expected to be a dominant feature, forming dimers or chains within the crystal structure. These are critical in stabilizing the crystal packing and are visualized as distinct spikes in the 2D fingerprint plot. researchgate.netnih.gov

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces the possibility of halogen bonding and other dipole-dipole interactions, which would be represented by these contacts.

π···π Stacking: The aromatic ring of the quinolinone structure allows for π-stacking interactions between adjacent molecules, which would be visible as characteristic features on the Hirshfeld surface. nih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution to Hirshfeld Surface | Nature of Interaction |

| H···H | ~40-50% | Van der Waals forces |

| O···H/H···O | ~20-30% | Hydrogen bonding (N-H···O) |

| C···H/H···C | ~10-20% | Weak hydrogen bonding |

| Cl···H/H···Cl | ~5-10% | Halogen bonding and dipole-dipole interactions |

| C···C (π-stacking) | ~3-7% | π-π interactions |

| N···H/H···N | <5% | Weak interactions |

Note: This data is hypothetical and extrapolated from reported values for structurally related dihydroquinazolinones and other substituted quinolines. nih.govresearchgate.netnih.gov The exact percentages would require a single-crystal X-ray diffraction study and subsequent computational analysis of the title compound.

Mechanistic Investigations of Chemical Reactions Involving 5 Chloro 2,3 Dihydroquinolin 4 1h One

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold can be achieved through various strategies, with the most common being the intramolecular cyclization of appropriately substituted anilines. The presence of the chloro group at the 5-position introduces electronic modifications to the aromatic ring, which can influence the reaction mechanism.

One of the fundamental synthetic routes is the intramolecular Friedel-Crafts acylation of N-phenyl-β-alanine derivatives. In the case of 5-Chloro-2,3-dihydroquinolin-4(1H)-one, the precursor would be 3-(2-chloroanilino)propanoic acid. The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which acts as both a catalyst and a solvent. The mechanism proceeds through the following key steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the propanoic acid moiety, activating it towards nucleophilic attack.

Intramolecular electrophilic aromatic substitution: The electron-rich aromatic ring, activated by the amino group, attacks the electrophilic carbonyl carbon. The chloro group at the position meta to the activating amino group is primarily an inductively withdrawing group, which deactivates the ring towards electrophilic attack. However, the ortho, para-directing influence of the amino group is dominant, directing the cyclization to the ortho position.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the enamine tautomer of the dihydroquinolinone.

Tautomerization: The enamine tautomerizes to the more stable amide form, yielding this compound.

Alternative synthetic approaches, such as the aza-Michael addition , have also been explored for the synthesis of the dihydroquinolinone core. For instance, the reaction of a 2-chloroaniline (B154045) with an α,β-unsaturated carbonyl compound like acrolein or acrylic acid derivatives, followed by an intramolecular cyclization, can lead to the formation of the dihydroquinolinone ring system. The mechanism involves the initial conjugate addition of the aniline (B41778) nitrogen to the activated double bond, followed by an intramolecular cyclization and subsequent tautomerization.

Understanding Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers opportunities for creating a diverse library of compounds. The inherent functionalities of the molecule—the secondary amine, the carbonyl group, and the activated aromatic ring—provide multiple sites for chemical modification. Understanding the factors that govern regioselectivity and stereoselectivity in these reactions is paramount for controlling the outcome of the synthesis.

Regioselectivity in derivatization reactions is largely dictated by the electronic properties of the starting material and the nature of the reagents.

N-Alkylation and N-Arylation: The nitrogen atom of the dihydroquinolinone is a nucleophilic center and can readily undergo alkylation or arylation reactions. These reactions typically proceed via an SN2 or SNAr mechanism, respectively, and are highly regioselective for the nitrogen atom.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating amino group. The chloro substituent, being a deactivating but ortho, para-directing group, will influence the position of further substitution. The directing effects of the amino and chloro groups are cooperative, with the incoming electrophile being directed primarily to the C7 position (para to the amino group and ortho to the chloro group).

Reactions at the Carbonyl Group: The carbonyl group at C4 can undergo various nucleophilic addition reactions. For example, reduction with agents like sodium borohydride (B1222165) will selectively yield the corresponding alcohol, 5-chloro-2,3-dihydroquinolin-4-ol.

Stereoselectivity becomes a critical consideration when new chiral centers are introduced during derivatization, particularly at the C2 and C3 positions. For instance, in the synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones through a one-pot multistep transformation involving a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination, high diastereoselectivities have been achieved. rsc.orgnih.gov While specific studies on the 5-chloro derivative are limited, it can be inferred that the stereochemical outcome of such reactions would be influenced by the steric bulk of the substituents and the reaction conditions, which can favor the formation of one diastereomer over the other. rsc.orgnih.gov

Catalytic Mechanisms in Dihydroquinolinone Synthesis

The use of catalysts is central to many modern synthetic methods for preparing dihydroquinolinones, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. Both acid and metal catalysis have been extensively employed.

Acid Catalysis: As previously mentioned in the context of Friedel-Crafts acylation, strong Brønsted acids are crucial for promoting the intramolecular cyclization. Lewis acids can also be employed to activate the carbonyl group and facilitate the cyclization. The catalytic cycle in these reactions involves the activation of the electrophile, followed by the intramolecular attack of the nucleophile and subsequent regeneration of the catalyst.

Metal Catalysis: Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolone and dihydroquinolinone scaffolds. For example, palladium-catalyzed intramolecular N-arylation reactions of enamine intermediates can yield dihydroquinolin-4(1H)-ones. organic-chemistry.org The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide precursor.

Coordination and Insertion: The enamine intermediate coordinates to the palladium(II) complex, followed by migratory insertion.

Reductive Elimination: Reductive elimination from the resulting palladium complex yields the dihydroquinolinone product and regenerates the palladium(0) catalyst.

While direct examples for this compound are not extensively documented, the general principles of these catalytic cycles are applicable. The electronic nature of the 5-chloro substituent would likely influence the rates of the oxidative addition and reductive elimination steps in a palladium-catalyzed synthesis.

Influence of Substituent Effects on Reactivity

The chloro group at the 5-position of the 2,3-dihydroquinolin-4(1H)-one ring system exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.

Inductive Effect (-I): Chlorine is an electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the benzene ring. This deactivation is felt throughout the ring but is strongest at the positions closest to the substituent.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system, which is an electron-donating resonance effect. This effect primarily increases the electron density at the ortho and para positions relative to the chloro substituent.

The influence of the chloro substituent can be summarized in the following table:

| Reaction Type | Influence of the 5-Chloro Substituent |

| Electrophilic Aromatic Substitution | Deactivates the ring overall due to its inductive effect, but the ortho, para-directing nature of the amino group still governs the regioselectivity, favoring substitution at C7. |

| Nucleophilic Aromatic Substitution | The electron-withdrawing nature of the chloro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly if additional activating groups are present or under forcing conditions. |

| Acidity of N-H | The electron-withdrawing inductive effect of the chloro group can slightly increase the acidity of the N-H proton compared to the unsubstituted analogue, making it easier to deprotonate. |

| Basicity of Carbonyl Oxygen | The deactivating effect of the chloro group reduces the electron density on the carbonyl oxygen, making it slightly less basic and less prone to protonation compared to the unsubstituted compound. |

These substituent effects are crucial for predicting the reactivity and for the rational design of synthetic transformations involving this compound.

Pharmacological and Biological Activities of 5 Chloro 2,3 Dihydroquinolin 4 1h One and Its Analogues

Broad Spectrum Biological Activities of Dihydroquinolinones and Quinolones

The quinolone and dihydroquinolinone scaffolds represent a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities. mdpi.comnih.govnih.gov Quinolones, initially discovered during the pursuit of improved antimalarial drugs, have evolved into a major class of synthetic antibiotics. mdpi.comnoaa.govnih.gov Their core structure has proven to be highly versatile, allowing for modifications that have led to the development of thousands of derivatives. nih.gov This structural flexibility is key to their diverse pharmacological effects, which extend far beyond their antibacterial origins. mdpi.comnih.gov

Quinolones are perhaps best known for their broad-spectrum antibacterial efficacy, which is achieved by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, thereby disrupting DNA replication. noaa.govnih.govwikipedia.org Over the years, four generations of quinolone antibiotics have been developed, each with a progressively wider range of activity, including enhanced effectiveness against Gram-positive and anaerobic bacteria. noaa.govnih.govwikipedia.org

Beyond their use as antimicrobials, quinolone derivatives have demonstrated a remarkable array of other biological properties. mdpi.comnih.gov Research has documented significant antitubercular, antimalarial, antiviral (including anti-HIV and anti-HCV), and anticancer activities among this class of compounds. mdpi.comnih.gov This multi-faceted nature makes the quinolone framework a privileged pharmacophore in drug discovery. mdpi.com

Similarly, the dihydroquinolinone core, particularly the 3,4-dihydro-2(1H)-quinolinone structure, is found in both natural and synthetic compounds that exhibit diverse biological effects. nih.govbohrium.com Alkaloids containing this structure have shown potent anticancer, anti-inflammatory, and antibacterial properties, highlighting their potential as a source for novel bioactive agents. nih.govbohrium.comresearchgate.net The wide-ranging activities of both quinolones and dihydroquinolinones underscore their enduring importance and potential in the development of new therapeutic agents for a variety of diseases. nih.govnih.govresearchgate.netnih.gov

**5.2. Antimicrobial Properties

The antibacterial properties of quinolones and their analogues are well-established, forming the basis of one of the most widely used classes of antimicrobials. mdpi.comnoaa.gov Their mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. nih.govwikipedia.org The development of successive generations of quinolones has expanded their antibacterial spectrum from primarily Gram-negative bacteria to include many Gram-positive and anaerobic organisms. nih.govwikipedia.org

Analogues of the dihydroquinolinone structure also exhibit significant antibacterial potential. A study on lactone 1,4-dihydroquinoline (B1252258) derivatives revealed they were particularly active against Gram-negative bacteria. researchgate.net Research into dihydroquinazolinone derivatives, which share structural similarities, showed that certain compounds had considerable activity against both Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive species such as Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net Specifically, compounds with fluorine substituents demonstrated potent activity against all tested bacterial strains.

Furthermore, quinoline-based hydrazone analogues have shown excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various pathogenic strains. nih.gov A specific chlorinated quinoline (B57606) derivative, 5-chloroquinolin-8-ol (cloxyquin), has demonstrated good antituberculosis activity, with MICs against Mycobacterium tuberculosis ranging from 0.062 to 0.25 µg/ml, including against multidrug-resistant isolates. nih.gov Other research has identified 5-(2-chlorobenzylidene)-2-(4-fluorobenzylamine)-imidazoline-4-one and 5-(2-chlorobenzylidene)-2-(2-phenylethylamine)-imidazoline-4-one as having the best antibacterial activity against Moraxella catarrhalis in their tested group. nih.gov

| Compound/Analogue Class | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Quinoline Hydrazone Analogues | Pathogenic strains | 6.25 - 100 µg/mL | nih.gov |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | nih.gov |

| Dihydroquinazolinone derivatives (4d, 4e) | P. aeruginosa | 0.25 mg/mL | researchgate.net |

| Dihydroquinazolinone derivative (4d) | B. subtilis, L. rhamnosus | 0.25 mg/mL | researchgate.net |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative & Gram-positive bacteria | 8 µg/mL | nih.gov |

| Quinoline derivatives (2, 6) | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | nih.gov |

While early quinolones were not known for antifungal effects, subsequent research has led to the synthesis of derivatives with significant activity against various fungal pathogens. nih.gov This includes the development of hybrid molecules and metal-complexed quinolones designed to target fungal cells. nih.gov

Studies on newer quinoline derivatives have demonstrated selective and potent antifungal action. nih.govnih.gov For instance, certain quinoline derivatives were active against Candida species, while another (compound 5) was particularly effective against dermatophytes, with a geometric mean MIC of 19.14 µg/ml. nih.gov In a separate study, a series of novel quinoline derivatives were synthesized and tested, with one compound (compound 6) emerging as the most potent against a panel of fungi including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov

Analogues with related heterocyclic structures have also been investigated. Dihydroquinazolinone derivatives, for example, displayed moderate antifungal activity against C. albicans. researchgate.net Additionally, hybrid compounds incorporating a dihydrocarvone (B1202640) moiety have shown promise against the phytopathogenic fungus Monilinia fructicola. mdpi.comresearchgate.net Two such derivatives (compounds 7 and 8) were particularly effective, with EC50 values against one strain of the fungus measured at 18.1 and 15.7 µg/mL, respectively. mdpi.comresearchgate.net These findings indicate that the quinoline and dihydroquinolinone scaffolds can be successfully modified to produce compounds with valuable antifungal properties. nih.govnih.govnih.gov

| Compound/Analogue Class | Fungal Strain(s) | Activity (MIC/EC50/GM) | Reference |

|---|---|---|---|

| Quinoline derivative (Compound 2) | Candida spp. | 50 µg/ml (GM) | nih.gov |

| Quinoline derivative (Compound 3) | Candida spp. | 47.19 µg/ml (GM) | nih.gov |

| Quinoline derivative (Compound 5) | Dermatophytes | 19.14 µg/ml (GM) | nih.gov |

| Quinoline-based Hydroxyimidazolium Hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL (MIC) | nih.gov |

| Quinoline-based Hydroxyimidazolium Hybrids (7c, 7d) | Candida spp., Aspergillus spp. | 62.5 µg/mL (MIC) | nih.gov |

| Dihydrocarvone-Hybrid Derivative (Compound 7) | Monilinia fructicola (strain 2) | 18.1 µg/mL (EC50) | mdpi.com |

| Dihydrocarvone-Hybrid Derivative (Compound 8) | Monilinia fructicola (strain 2) | 15.7 µg/mL (EC50) | mdpi.com |

The historical roots of quinolones are deeply connected to the fight against protozoal diseases, as their discovery was a direct result of research into antimalarial chloroquinoline derivatives. noaa.govnih.gov This legacy continues with modern research demonstrating the potent antiprotozoal activity of various quinoline and dihydroquinolinone analogues against several human parasites. nih.govnih.gov

New derivatives of 7-chloroquinolin-4-amine (B103981) have shown very promising antiplasmodial activity. nih.gov These compounds were tested in vitro against both chloroquine-sensitive and multiresistant K1 strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several of the synthesized analogues exhibited activity in low nanomolar concentrations against both strains, with their effectiveness being significantly less affected by resistance mechanisms compared to chloroquine (B1663885) itself. nih.gov Another class of molecules, enone- and chalcone-chloroquinoline hybrids, also displayed notable antiplasmodial effects, with IC50 values ranging from the mid-nanomolar to the lower micromolar range. nih.gov Mechanistic studies suggest these hybrids act by inhibiting the formation of hemozoin, a critical process for parasite survival. nih.gov

The antiprotozoal spectrum of these compounds extends beyond malaria. Derivatives of quinoxaline-1,4-di-N-oxide have demonstrated significant giardicidal, trichomonacidal, and amoebicidal activities, in some cases showing higher potency (lower IC50 values) than the standard drug metronidazole. nih.gov Furanchalcone-quinoline hybrids have proven active against Leishmania (V) panamensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.net Triazole derivatives of terpenes have also been evaluated, showing moderate activity against T. cruzi, Leishmania braziliensis, and Leishmania infantum. researchgate.net

| Compound/Analogue Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum (sensitive & resistant strains) | Low nanomolar range | nih.gov |

| Enone- and Chalcone-chloroquinoline hybrids (25, 27) | Plasmodium falciparum (3 strains) | 0.3 - 0.6 µM | nih.gov |

| Quinoxaline derivative (T-167) | Giardia lamblia | 25.53 nM | nih.gov |

| Quinoxaline derivative (T-142) | Entamoeba histolytica | 9.20 nM | nih.gov |

| Quinoxaline derivative (T-143) | Trichomonas vaginalis | 45.20 nM | nih.gov |

| Furanchalcone-quinoline hybrid (8e) | Leishmania (V) panamensis | 0.78 µM | researchgate.net |

| Furanchalcone-quinoline hybrid (8e) | Trypanosoma cruzi | 0.66 µM | researchgate.net |

Anticancer Activity

Derivatives of quinolone and dihydroquinolinone have emerged as a significant class of compounds with promising anticancer properties, exhibiting cytotoxic effects against a wide range of human cancer cell lines. nih.govbohrium.comnih.govnih.gov The mechanism for some quinolones involves the inhibition of eukaryotic topoisomerase enzymes, which are vital for cancer cell proliferation. nih.gov

Natural 3,4-dihydro-2(1H)-quinolinone alkaloids have demonstrated notable anti-proliferative and cytotoxic activities. nih.govbohrium.com For example, the alkaloid Scandomelonine showed potent efficacy against human T-ALL (T-cell acute lymphoblastic leukemia) cell lines, comparable to the established chemotherapy drug cisplatin. bohrium.com Synthetic dihydroquinolinone derivatives have also been developed as targeted agents. DHMEQ, an inhibitor of the NF-κB signaling pathway, was shown to enhance the cytotoxic effects of platinum-based drugs in both primary and metastatic ovarian cancer cell lines (A2780 and SKOV3). nih.gov

A broad screening of quinoline hydrazone analogues against the National Cancer Institute's (NCI) 60 human cancer cell line panel identified nine compounds with significant anti-proliferative activity. nih.gov The most potent of these, compound 18j, displayed GI50 values (concentration for 50% growth inhibition) ranging from 0.33 to 4.87 µM. nih.gov Similarly, a series of quinazoline-based pyrimidodiazepines, derived from 2-chloro-4-anilinoquinazoline, showed high cytostatic and cytotoxic activity. rsc.org One compound in this class, 16c, was found to be 10 times more cytotoxic than the standard drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.org Other research identified a dihydroisoquinolinone derivative that potently inhibits CDK9, triggering apoptosis in various hematological cancer cell lines. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Activity Metric (IC50/GI50/EC50) | Reference |

|---|---|---|---|

| Scandomelonine | Human T-ALL cell lines | Potent efficacy, similar to cisplatin | bohrium.com |

| DHMEQ | A2780 & SKOV3 (Ovarian) | Enhances cisplatin/carboplatin cytotoxicity | nih.gov |

| Quinoline Hydrazone Analogue (18j) | NCI 60 panel | 0.33 - 4.87 µM (GI50) | nih.gov |

| Quinazoline-chalcone (14g) | K-562, HCT-116, MCF7, etc. | 0.622 - 1.81 μM (GI50) | rsc.org |

| Pyrimidodiazepine (16c) | Various cancer cell lines | 10-fold more cytotoxic than doxorubicin | rsc.org |

| Ciminalum–thiazolidinone hybrid (2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 μM (GI50) | nih.gov |

| Dihydroisoquinolinone derivative (14) | Hematological cancer cell lines | Efficiently suppressed proliferation | nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | HCT116 (Colon) | 7.1 ± 0.6 μM (EC50) | mdpi.com |

Mechanisms of Action (e.g., cell cycle arrest, apoptosis, angiogenesis inhibition)

Analogues of 5-Chloro-2,3-dihydroquinolin-4(1H)-one have been shown to exert their antiproliferative effects through the induction of cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Various derivatives have demonstrated the ability to halt cell proliferation at different phases of the cell cycle. For instance, certain novel 3,4-dihydroquinazolinone derivatives, which share a related heterocyclic core, were found to impair cell proliferation by inducing cell cycle arrest at the G2/M phase. bue.edu.eg Similarly, a chalcone-acridine hybrid derivative was reported to cause G2/M phase arrest in both sensitive and resistant ovarian cancer cells. mdpi.com In other studies, fangchinoline (B191232) derivatives induced G0/G1 cell cycle arrest in leukemia cell lines. nih.gov A triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was also shown to arrest the cell cycle at the G1 phase in a breast cancer cell line. nih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for these compounds. The aforementioned 3,4-dihydroquinazolinone derivatives were found to induce apoptosis, confirmed by Annexin V-FITC analysis and a significant increase in caspase-3 activity. bue.edu.eg The triazole precursor P7a was also shown to induce the intrinsic pathway of apoptosis in MCF-7 breast cancer cells, evidenced by the upregulation of pro-apoptotic proteins and increased activity of caspase-3/7 and caspase-9. nih.gov Fangchinoline derivatives trigger apoptosis by suppressing the PI3K/AKT and MAPK signaling pathways. nih.gov This apoptotic induction is sometimes linked to the generation of reactive oxygen species (ROS), as seen with a specific chalcone (B49325) derivative in ovarian cancer cells. mdpi.com

There is currently limited specific information in the reviewed literature regarding the role of this compound or its direct analogues in the inhibition of angiogenesis.

Enzyme Inhibition (e.g., DNA gyrase, other relevant enzymes)

Quinolone compounds are well-established inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.gov This enzyme introduces negative supercoils into DNA, and its inhibition is a primary mechanism of antibacterial action for this class of drugs. nih.govsci-hub.se

DNA Gyrase Inhibition: The inhibitory activity of several quinolones has been quantified against the DNA gyrase of Chlamydia pneumoniae. Garenoxacin demonstrated the most potent inhibitory activity among the tested compounds. nih.gov The 50% inhibitory concentrations (IC₅₀) for the supercoiling activity of C. pneumoniae DNA gyrase are detailed below. nih.gov

| Compound | IC₅₀ (µg/ml) against C. pneumoniae DNA Gyrase |

| Garenoxacin | 10.1 |

| Moxifloxacin | 39.6 |

| Sparfloxacin | 47.5 |

| Gatifloxacin | 64.2 |

| Levofloxacin | 156.9 |

| Data sourced from nih.gov |

Other Relevant Enzymes: Analogues have also been developed to target other critical enzymes.

EGFR and BRAF: A series of 5-chloro-indole-2-carboxylate derivatives showed potent inhibitory activity against mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. mdpi.com Specifically, compounds 3b and 3e from this series displayed an 8-fold selectivity index for the EGFRT790M mutant protein over the wild-type. mdpi.com

Novel 3,4-dihydroquinazolinone derivatives have also been identified as inhibitors of EGFR, with IC₅₀ values ranging from 146.9 to 1032.7 nM. bue.edu.eg

Antimalarial Activity